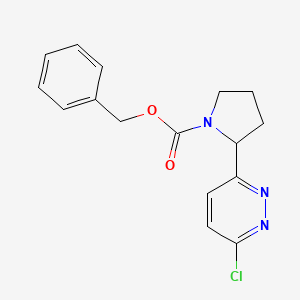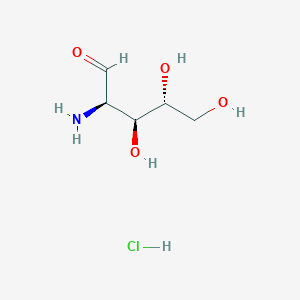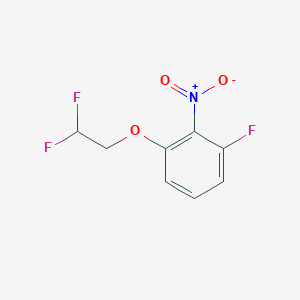
Octyl galactofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl D-Galactofuranoside: is a disaccharide compound found in the plant Gossypium hirsutum. It has garnered attention due to its antibacterial activity and potential as an alternative to antibiotics . This compound is known for its ability to inhibit bacterial growth by binding to chloride ions and disrupting bacterial cell wall synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octyl D-Galactofuranoside typically involves the iodine-promoted cyclization of galactose diethyl dithioacetal in the presence of alcohol, which acts as both solvent and nucleophile . The reaction is carried out at room temperature, and various alcohols such as methanol, cyclohexanol, and tert-butanol can be used as nucleophiles . This method allows for the selective formation of β-galactofuranoside derivatives .
Industrial Production Methods: While specific industrial production methods for Octyl D-Galactofuranoside are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions: Octyl D-Galactofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Octyl D-Galactofuranoside.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as alcohols or amines under mild conditions.
Major Products Formed: The major products formed from these reactions include various alkyl and aryl derivatives of Octyl D-Galactofuranoside, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Octyl D-Galactofuranoside has a wide range of scientific research applications:
Biology: The compound has shown significant antibacterial and anti-leishmanial activities, making it a valuable tool in studying bacterial and parasitic infections
Medicine: Due to its antibacterial properties, Octyl D-Galactofuranoside is being explored as an alternative to traditional antibiotics.
Wirkmechanismus
The mechanism of action of Octyl D-Galactofuranoside involves binding to chloride ions and inhibiting bacterial cell wall synthesis . This disruption of cell wall synthesis leads to the inhibition of bacterial growth. Additionally, the compound has been shown to exert immunomodulatory effects, enhancing the immune response against infections .
Vergleich Mit ähnlichen Verbindungen
- 6-Amino-β-D-Galactofuranoside
- 6-N-Acetamido-β-D-Galactofuranoside
- 6-Azido-β-D-Galactofuranoside
Comparison: Octyl D-Galactofuranoside stands out due to its unique ability to bind chloride ions and disrupt bacterial cell wall synthesis . While other similar compounds also exhibit antibacterial activity, Octyl D-Galactofuranoside’s specific mechanism of action and its potential as an alternative to traditional antibiotics make it particularly noteworthy .
Eigenschaften
Molekularformel |
C14H28O6 |
|---|---|
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
(2S,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-octoxyoxolane-3,4-diol |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-12(18)11(17)13(20-14)10(16)9-15/h10-18H,2-9H2,1H3/t10-,11-,12-,13+,14?/m1/s1 |
InChI-Schlüssel |
VZLNXIZRQPJOEU-LSGALXMHSA-N |
Isomerische SMILES |
CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O |
Kanonische SMILES |
CCCCCCCCOC1C(C(C(O1)C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate](/img/structure/B15203157.png)


![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)
![(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B15203203.png)

![5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione](/img/structure/B15203215.png)
![4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline](/img/structure/B15203221.png)
![5-(tert-Butyl) 3-methyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B15203229.png)
![2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B15203237.png)
![7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B15203255.png)
![4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B15203263.png)
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide](/img/structure/B15203264.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B15203270.png)
